![molecular formula C6H2Cl3N3 B2401567 1-Azido-2,4,5-trichlorobenzene CAS No. 77721-38-1](/img/structure/B2401567.png)
1-Azido-2,4,5-trichlorobenzene
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Overview
Description
1-Azido-2,4,5-trichlorobenzene is a chemical compound with the molecular formula C6H2Cl3N3 . It is a derivative of benzene with three chloride substituents and an azido group .
Synthesis Analysis
The synthesis of 1-Azido-2,4,5-trichlorobenzene involves a stirred solution of 2,4,5-trichloroaniline in water, to which a 15% HCl solution is added. The reaction mixture is then cooled to 0 °C followed by the dropwise addition of a 30% NaNO2 solution at the same temperature and allowed to stir for 15 minutes .Molecular Structure Analysis
The molecular structure of 1-Azido-2,4,5-trichlorobenzene has been studied using various analytical techniques, including single-crystal X-ray diffraction, IR spectroscopy, multinuclear nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . The photolysis of this compound leads to the formation of a mixture of triplet 1,3-diazido-2,4,6-trichlorophenyl-5-nitrene, quintet 1-azido-2,4,6-trichlorophenyl-3,5-dinitrene, and septet 2,4,6-trichlorophenyl-1,3,5-trinitrene .Chemical Reactions Analysis
The chemical reactions of 1-Azido-2,4,5-trichlorobenzene have been studied extensively. For instance, the photolysis of this compound in a 2-methyltetrahydrofuran solution frozen at 6 K leads to the formation of a mixture of triplet 1,3-diazido-2,4,6-trichlorophenyl-5-nitrene, quintet 1-azido-2,4,6-trichlorophenyl-3,5-dinitrene, and septet 2,4,6-trichlorophenyl-1,3,5-trinitrene .Physical And Chemical Properties Analysis
1-Azido-2,4,5-trichlorobenzene has a molecular weight of 222.459 Da . The physical and chemical properties of its parent compound, 1,2,4-trichlorobenzene, include a melting point of 51.3°C, a boiling point of 218.5°C, and a density of 1.4533 g/cm3 at 25°C .Scientific Research Applications
- Researchers have designed and synthesized a series of novel bioactive molecules called 1-phenyl-1H-2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(N-aryl-carbamoylmethylthio)-1,2,4-triazoles . Among these derivatives, compound 8g exhibited selective antibacterial activity against Chromobacterium violaceum. Additionally, derivatives containing an electron-withdrawing group and halogen atoms in the N-phenylacetamide moiety showed promising quorum sensing inhibition (QSI) activity, with over 80% inhibition of violacein production. Compound 8c emerged as an excellent QSI candidate, potentially serving as a lead compound for further development .
- Photolysis of 1,3,5-triazido-2,4,6-trichlorobenzene in a 2-methyltetrahydrofuran solution at 6 K led to the formation of high-spin products. These included a mixture of triplet, quintet, and septet states, such as 1,3-diazido-2,4,6-trichlorobenzene-based nitrenes . The study combined EPR spectroscopy with quantum-chemical calculations to explore these intriguing photolysis products .
Antibacterial Activity and Quorum Quenching
Photolysis Products
Mechanism of Action
Target of Action
It’s known that azido compounds can interact with various biological targets due to their high reactivity .
Mode of Action
Azido compounds are generally known for their ability to form covalent bonds with biological targets, leading to changes in the target’s function .
Biochemical Pathways
For instance, they can inhibit quorum sensing, a bacterial communication mechanism, leading to a reduction in virulence factor and biofilm formation .
Pharmacokinetics
The pharmacokinetics of azido compounds can vary widely depending on their chemical structure and the biological system in which they are introduced .
Result of Action
For instance, they can inhibit bacterial growth or disrupt cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Azido-2,4,5-trichlorobenzene. For example, the presence of 1,2,4-trichlorobenzene in fields has been shown to affect the growth of rice, indicating that environmental contamination can influence the biological activity of this compound .
Safety and Hazards
Future Directions
Research on azides and triazoles, including 1-Azido-2,4,5-trichlorobenzene, is ongoing due to their potential applications in various fields such as organic molecular magnetism, spintronics, quantum informatics , and the development of novel bioactive molecules . The synthesis of diverse fully functionalized 1,2,3-triazoles has become a unique research subject in modern synthetic organic key transformations in academia, pharmacy, and industry .
properties
IUPAC Name |
1-azido-2,4,5-trichlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVYKADTNTELR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2,4,5-trichlorobenzene |
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